molecular formula C15H24Cl2N2O B5427990 (E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-en-1-amine;dihydrochloride

(E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-en-1-amine;dihydrochloride

Cat. No.: B5427990
M. Wt: 319.3 g/mol
InChI Key: SYPFISAUIIUQOE-RDRKJGRWSA-N
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Description

“N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propen-1-amine dihydrochloride” is a chemical compound that is also known as LM11A-31 . It is a non-peptide ligand of the p75 neurotrophin receptor (p75NTR). LM11A-31 blocks pro-NGF induced cell death in neuronal cultures, and protects neuronal cells from the cytotoxic effects of cisplatin or methotrexate .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability under various conditions. The molecular weight of “N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propen-1-amine dihydrochloride” is 316.27 . Other specific physical and chemical properties were not found in the search results.

Mechanism of Action

The mechanism of action of “N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propen-1-amine dihydrochloride” or LM11A-31 involves its interaction with the p75 neurotrophin receptor (p75NTR). LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling .

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-en-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-2-5-15(6-3-1)7-4-8-16-9-10-17-11-13-18-14-12-17;;/h1-7,16H,8-14H2;2*1H/b7-4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFISAUIIUQOE-RDRKJGRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC=CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC/C=C/C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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